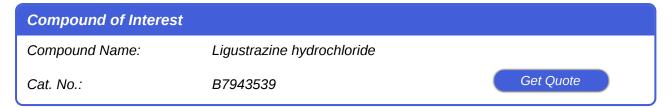


## A Comparative Guide to the Cross-Species Metabolism of Ligustrazine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of **Ligustrazine hydrochloride** (also known as Tetramethylpyrazine or TMPZ) across four species: humans, rats, rabbits, and dogs. The information presented is compiled from experimental data to aid in the understanding of its pharmacokinetic and metabolic profiles, which is crucial for drug development and translational research.

## **Executive Summary**

**Ligustrazine hydrochloride** undergoes metabolism primarily in the liver, with significant involvement of Cytochrome P450 (CYP) enzymes. The main metabolic pathway across the studied species involves the oxidation of one of the methyl groups to a hydroxymethyl group, forming 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP), which can be further oxidized to a carboxylic acid or undergo glucuronide conjugation. While this general pathway is conserved, notable quantitative differences in metabolic rates and pharmacokinetic parameters exist among humans, rats, rabbits, and dogs.

# Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **Ligustrazine hydrochloride** in different species. It is important to note that experimental conditions such as



dosage and administration route can influence these values.

Parameter	Human	Rat	Rabbit	Dog
Tmax (h)	0.51[1]	~0.83 - 1.5[2]	Data Not Available	~0.33 - 2.50[3]
t1/2 (h)	2.89[4]	~3.09 - 5.90[5]	Data Not Available	Data Not Available
Key Metabolites	2-hydroxymethyl- 3,5,6- trimethylpyrazine (HTMP), HTMP- glucuronide[6]	HTMP, 3,5,6- trimethylpyrazine -2-carboxylic acid[1]	2-hydroxymethyl- 3,5,6- trimethylpyrazine (TMPz D1), 3,5,6- trimethylpyrazine -2-carboxylic acid (TMPz D2) [6]	Data Not Available
Primary Metabolic Enzymes	CYP1A2, CYP2C9, CYP3A4, UGT1A1, UGT1A4, UGT1A6[6]	CYP3A4[7][8]	Data Not Available	Data Not Available

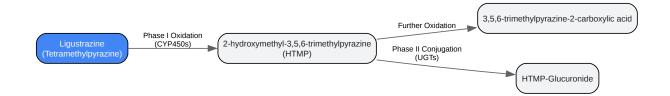
In Vitro Metabolic Stability in Liver Microsomes

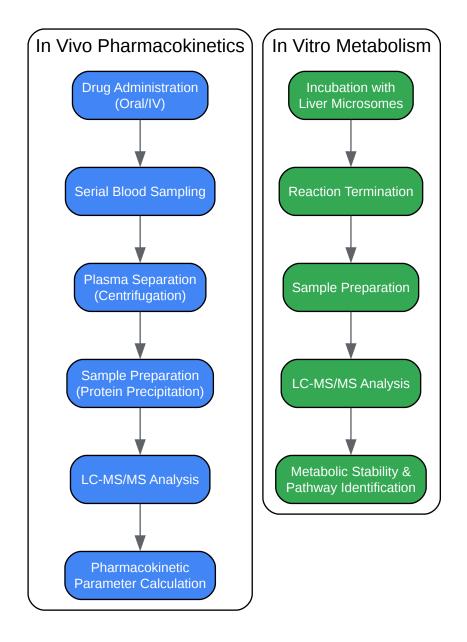
Parameter	Human Liver Microsomes (HLM)	Rat Liver Microsomes (RLM)
t1/2 (min)	94.24 ± 4.53[6]	105.07 ± 9.44[6]
Km (μmol/L)	22.74 ± 1.89[6]	33.09 ± 2.74[6]
Vmax (nmol/min/mg protein)	253.50 ± 10.06[6]	190.40 ± 8.35[6]

## **Metabolic Pathways**



The metabolism of **Ligustrazine hydrochloride** primarily involves Phase I oxidation followed by Phase II conjugation.





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